molecular formula C16H16N4O B4986463 6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4986463
M. Wt: 280.32 g/mol
InChI Key: KGFLMYRETVZUOX-UHFFFAOYSA-N
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Description

6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.13241115 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-3-phenyl-4-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-9(2)12-11(8-17)15(18)21-16-13(12)14(19-20-16)10-6-4-3-5-7-10/h3-7,9,12H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFLMYRETVZUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme involved in the conversion of serine to glycine. This compound binds competitively to the enzyme, inhibiting its activity and thereby affecting the folate cycle, which is essential for purine and thymidine synthesis. This inhibition can lead to reduced cell growth, particularly in cancer cells where SHMT2 is upregulated.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SHMT2, the compound disrupts the folate cycle, leading to a decrease in nucleotide synthesis and, consequently, cell proliferation. This effect is particularly pronounced in cancer cells, making it a potential candidate for anti-cancer therapies. Additionally, the compound’s impact on gene expression can lead to alterations in various cellular functions, further contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of SHMT2, preventing the enzyme from catalyzing the conversion of serine to glycine. This binding is competitive, meaning the compound directly competes with the enzyme’s natural substrates. The inhibition of SHMT2 leads to a cascade of biochemical events, including reduced folate cycle activity, decreased nucleotide synthesis, and impaired cell growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SHMT2 without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with SHMT2 suggests a mitochondrial localization, where it can effectively inhibit the enzyme and disrupt the folate cycle. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.